9-Oxabicyclo(6.1.0)nona-2,4,6-triene
CAS No.: 4011-20-5
Cat. No.: VC16970792
Molecular Formula: C8H8O
Molecular Weight: 120.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4011-20-5 |
|---|---|
| Molecular Formula | C8H8O |
| Molecular Weight | 120.15 g/mol |
| IUPAC Name | (2Z,4Z,6Z)-9-oxabicyclo[6.1.0]nona-2,4,6-triene |
| Standard InChI | InChI=1S/C8H8O/c1-2-4-6-8-7(9-8)5-3-1/h1-8H/b2-1-,5-3-,6-4- |
| Standard InChI Key | ARPXTOVKVYWOBH-XCADPSHZSA-N |
| Isomeric SMILES | C\1=C\C=C/C2OC2\C=C1 |
| Canonical SMILES | C1=CC=CC2C(O2)C=C1 |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is (2Z,4Z,6Z)-9-oxabicyclo[6.1.0]nona-2,4,6-triene, reflecting its bicyclic structure comprising a seven-membered ring fused to a three-membered epoxide ring. The stereodescriptors Z for the double bonds at positions 2, 4, and 6 indicate a cis configuration across the triene system . The strained geometry arises from the fusion of the oxirane ring to the larger cycloheptatriene moiety, imposing significant angle strain and influencing its reactivity.
Molecular Geometry and Computed Properties
Key computed physicochemical properties, derived from PubChem data, include:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 120.15 g/mol | PubChem 2.2 |
| XLogP3-AA | 1.7 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 0 | Cactvs 3.4.8.18 |
| Topological Polar Surface | 9.23 Ų | PubChem 2.2 |
The absence of rotatable bonds and low polar surface area underscore the rigidity of the bicyclic framework . The SMILES string C\1=C\C=C/C2OC2\C=C1 and InChIKey ARPXTOVKVYWOBH-XCADPSHZSA-N further define its connectivity and stereochemistry .
Synthetic Pathways and Reactivity
Cycloaddition Reactions with Tetrazines
A pivotal application of 9-oxabicyclo(6.1.0)nona-2,4,6-triene lies in its role as a diene in Diels-Alder reactions. Borzilleri et al. documented its reaction with 3,6-diphenyl-1,2,4,5-tetrazine (149) to form air-sensitive cycloadducts (150) via nitrogen extrusion and valence isomerization . Subsequent oxidation with o-chloranil yields polyalkenic annulated heteronines (151), which are valuable intermediates in heterocyclic synthesis (Scheme 1) .
Mechanistic Insights:
The reaction proceeds through a concerted [4+2] cycloaddition mechanism, leveraging the electron-rich triene system of 148 (X = O) to engage with the electron-deficient tetrazine. The strained epoxide ring likely enhances reactivity by destabilizing the ground state .
Spectroscopic and Analytical Data
Challenges in Spectral Characterization
Despite its synthetic utility, experimental spectroscopic data (e.g., IR, NMR) for 9-oxabicyclo(6.1.0)nona-2,4,6-triene remain scarce in public databases. Computed mass spectral data indicate a molecular ion peak at m/z 120.058 (exact mass: 120.057514874 Da) . The absence of experimental IR spectra in the NIST WebBook underscores the need for further characterization studies.
Applications and Future Directions
Limitations and Research Gaps
Current literature lacks detailed investigations into its biological activity or material science applications. Further studies could explore its use in polymer chemistry, leveraging its conjugated system for conductive materials, or in photochemical reactions due to its extended π-system.
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